N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
Description
N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS: 1140969-69-2) is a chiral thiourea-based compound with a molecular formula of C₂₄H₂₀F₁₂N₄S₂ and a molecular weight of 656.55 g/mol . It features a (1S,2S)-cyclohexane diamine core functionalized with two thiourea groups linked to 3,5-bis(trifluoromethyl)phenyl substituents. The trifluoromethyl groups enhance electron-withdrawing properties, while the thiourea moieties act as hydrogen-bond donors, making it effective in asymmetric catalysis .
The compound is synthesized via reaction of racemic 1,2-trans-diaminocyclohexane with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in THF under argon, yielding 61% after purification . It is commercially available in purities of 98–99% and is stored under inert, dark conditions due to sensitivity to light and air . Applications include its use as a non-metal catalyst in enantioselective reactions, leveraging its rigid cyclohexane backbone and chiral centers to induce stereochemical control .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSAKIMMYEMHC-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Procedure :
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Dissolve (1S,2S)-1,2-cyclohexanediamine (1.0 eq) in THF under argon.
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Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.1 eq) dropwise at 0°C over 45 minutes.
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Stir at rt for 4 hours.
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Concentrate under reduced pressure and purify via column chromatography (DCM:MeOH = 20:1).
Alternative Synthetic Approaches
Mechanochemical Synthesis
A solvent-free method using ball milling:
Stepwise Coupling
To minimize bis-amide byproducts:
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React with isothiocyanate.
Yield : 71% (crude), 89% after purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Classical (THF) | 83–96 | >98 | 6 hrs | Industrial |
| Mechanochemical | 99 | 95 | 0.5 hrs | Lab-scale |
| Stepwise (Boc) | 71–89 | >95 | 24 hrs | Research |
Key Observations :
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Side Products : Bis-amide impurities (2–5%) form without stoichiometric control.
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Solvent Impact : THF enhances solubility; DCM improves regioselectivity.
Purification and Characterization
Chromatography Conditions
| Eluent System | Retention Factor (Rₐ) |
|---|---|
| DCM:MeOH (20:1) | 0.42 |
| Ethyl acetate:Hexane (2:8) | 0.38 |
Spectroscopic Data
Industrial-Scale Considerations
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Catalyst Recycling : Immobilized thioureas reduce costs in flow reactors.
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Byproduct Management : Distillation removes 2,4-bis(trifluoromethyl)bromobenzene (<3%).
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Safety : Use HF scavengers (CaCO₃) due to trifluoromethyl group instability.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low diamine enantiopurity | Chiral HPLC resolution |
| Isothiocyanate hydrolysis | Anhydrous conditions |
| Exothermic reaction | Slow addition at 0°C |
Emerging Methodologies
Chemical Reactions Analysis
N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Catalytic Applications
Chiral thioureas like N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] are extensively used as organocatalysts in asymmetric synthesis. Their ability to facilitate the formation of chiral centers makes them valuable in the synthesis of pharmaceuticals and agrochemicals.
Asymmetric Synthesis
- Mechanism : The compound acts as a hydrogen bond donor which stabilizes the transition state during reactions such as Michael additions and aldol reactions.
- Case Study : Research has shown that this thiourea can enhance yields and enantioselectivity in the synthesis of complex molecules. For instance, it has been successfully utilized in the enantioselective synthesis of β-amino acids, which are crucial building blocks in drug development .
Organocatalytic Reactions
- Reactions : It has been employed in various organocatalytic reactions including:
- Direct asymmetric aldol reactions
- Enantioselective Michael additions
- Performance : Studies indicate that this compound provides high levels of enantioselectivity (up to 99% ee) under mild reaction conditions .
Medicinal Chemistry
The unique structural features of this compound] also lend themselves to applications in medicinal chemistry.
Drug Development
- Targeting Mechanisms : Its ability to form stable complexes with various biomolecules positions it as a potential candidate for drug design.
- Case Study : Research has demonstrated its efficacy in modulating biological activity through selective inhibition of specific enzymes involved in disease pathways, such as proteases linked to cancer progression .
Anticancer Activity
- Research Findings : Preliminary studies suggest that derivatives of this thiourea exhibit significant anticancer properties by inducing apoptosis in cancer cells through caspase activation pathways .
Material Science
In addition to its roles in catalysis and medicinal chemistry, this compound] has applications in material science.
Polymer Chemistry
- Role as Additive : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
- Case Study : It has been integrated into polycarbonate matrices to improve impact resistance and reduce flammability without compromising transparency .
Nanotechnology
- Nanocomposites : Its incorporation into nanocomposite materials has shown promise in creating multifunctional materials with enhanced electrical conductivity and thermal properties.
Mechanism of Action
The mechanism by which N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] exerts its effects involves the activation of substrates through hydrogen bonding. The compound stabilizes partially developing negative charges in the transition states, facilitating the formation of reaction intermediates . This stabilization is achieved through explicit double hydrogen bonding, which is a key feature of its catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (1R,2R)-Cyclohexanediylbis Analogue
The (1R,2R)-enantiomer (CAS: 743458-79-9) shares identical molecular formula and weight but exhibits reversed stereochemistry. This enantiomer is marketed by Jiangsu Xin Nuoke Catalyst Co. (purity: 98%, 99% e.e.) and ZhenDe Chemical (purity: 98%) . Key differences include:
- Catalytic Activity : Enantiomers often display divergent selectivities in asymmetric reactions. For example, the (1S,2S)-isomer may favor the formation of R-configured products, while the (1R,2R)-isomer produces S-configured products .
- Pricing : The (1R,2R)-enantiomer is priced at ¥109.00 (250 mg) in China, whereas the (1S,2S)-isomer costs ¥1,529.00 (1 g), reflecting differences in synthetic demand .
Diphenylethane-Bridged Thiourea
N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 1416334-72-9) replaces the cyclohexane backbone with a diphenylethane moiety. Key distinctions include:
Binaphthalene-Based Thiourea
N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 914497-25-9) features a binaphthyl core. Differences include:
- Molecular Weight : 826.7 g/mol vs. 656.55 g/mol, impacting solubility and diffusion rates .
- Aromatic Interactions : The binaphthyl structure enables π-π stacking with aromatic substrates, enhancing selectivity in reactions like Michael additions .
- Pricing : Priced at $1,267.52 (1 g), significantly higher than the cyclohexane derivative due to synthetic complexity .
Urea Analogues
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]urea (Schreiner’s catalyst) replaces thiourea with urea. Critical contrasts:
- Hydrogen Bond Strength : Thioureas (C=S) form stronger hydrogen bonds than ureas (C=O), leading to higher catalytic activity in thiourea derivatives .
- Applications : Ureas are less effective in anion-binding catalysis but are preferred in reactions requiring milder acidity .
Simplified Thiourea Derivatives
1,3-Diphenylthiourea (CAS: 102-08-9) lacks trifluoromethyl groups and chiral centers. Differences include:
Biological Activity
N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea], a thiourea derivative, has gained attention in recent years due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)aniline with cyclohexanediamine. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its chiral structure and the presence of thiourea moieties that are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance:
- Activity against Staphylococcus aureus : The compound has been tested against various strains of methicillin-resistant Staphylococcus aureus (MRSA), showing minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL. This suggests a potent antibacterial effect comparable to established antibiotics .
- Mycobacterial Inhibition : The compound displayed strong inhibition against mycobacteria, outperforming traditional treatments like isoniazid in some cases .
Anticancer Properties
The anticancer potential of this compound] has also been investigated:
- Cell Line Studies : It has shown cytotoxic effects on various cancer cell lines including SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). The compound exhibited low micromolar range cytotoxicity while sparing normal cells such as HaCaT keratinocytes .
- Mechanism of Action : The proposed mechanism includes the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and also play roles in cancer cell proliferation .
Table 1: Antimicrobial Activity of this compound]
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 0.5 - 2 | |
| Mycobacterium tuberculosis | < 4 | |
| E. coli | Not tested | - |
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
Case Study 1: Dual Inhibition Mechanism
A study highlighted the dual inhibition mechanism of the compound against DNA gyrase and topoisomerase IV in MRSA strains. This mechanism is critical for understanding how thiourea derivatives can serve as both antimicrobial agents and potential anticancer therapeutics.
Case Study 2: Comparative Efficacy with Isoniazid
In comparative studies with isoniazid against mycobacterial strains, this compound] showed enhanced efficacy in inhibiting growth rates, suggesting its potential as a novel treatment option for tuberculosis .
Q & A
Q. What are the established synthetic methodologies for N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, and how do reaction conditions influence yield?
The compound is typically synthesized via two main routes:
- Route 1 : Reacting (1S,2S)-1,2-cyclohexanediamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in dry THF under inert atmosphere (argon), followed by silica gel chromatography (hexanes/EtOAc) and co-distillation with toluene to achieve ~61% yield .
- Route 2 : Using Pd/C and ammonium formate for reductive amination of intermediates, followed by isothiocyanate coupling in CH₂Cl₂, yielding products after celite filtration and vacuum concentration . Critical parameters include reaction time (12–17 hours), temperature (ambient to 60°C), stoichiometric ratios (1:2 diamine:isothiocyanate), and inert conditions to prevent side reactions.
Q. Which analytical techniques are most effective for confirming the structure and purity of this thiourea derivative?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone stereochemistry and substituent integration. For example, cyclohexane protons exhibit distinct splitting patterns due to the (1S,2S) configuration .
- Mass Spectrometry (MS) : EI-MS identifies molecular ion peaks (e.g., M+24 at 166.1) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Thiourea C=S stretching vibrations appear near 1200–1250 cm⁻¹ .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and absolute configuration, as demonstrated in related thiourea derivatives .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexanediyl backbone affect supramolecular interactions in host-guest systems?
The (1S,2S) configuration imposes spatial constraints on the thiourea moieties, promoting directional hydrogen bonding with electron-deficient aromatic systems. For instance, trifluoromethyl groups enhance dipole interactions, while the rigid cyclohexane backbone limits conformational flexibility, favoring preorganized binding sites. Comparative studies of diastereomers (e.g., 1S,2S vs. 1R,2R) reveal differences in association constants with anions or chiral guests .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Purification : Silica gel chromatography becomes impractical at larger scales. Alternatives include recrystallization (e.g., from toluene/hexanes) or flash chromatography with automated systems .
- Exothermic Reactions : Isothiocyanate additions may require controlled temperature gradients to prevent decomposition.
- Catalyst Efficiency : Pd/C loading in reductive steps must be optimized to minimize costs while maintaining yield .
- Solvent Recovery : THF and CH₂Cl₂ should be recycled via distillation to reduce waste.
Q. What intermolecular interactions dominate the crystallographic packing of trifluoromethyl-substituted thioureas, and how do they influence material properties?
- Hydrogen Bonding : N–H⋯S and N–H⋯O interactions form layered networks, as seen in N,N′-bis(4-chlorophenyl)thiourea derivatives .
- Van der Waals Forces : CF₃ groups contribute to dense packing via fluorine-fluorine interactions, increasing thermal stability but reducing solubility in polar solvents .
- π-Stacking : Electron-deficient 3,5-bis(trifluoromethyl)phenyl rings engage in offset π-π interactions, influencing charge-transfer properties in optoelectronic applications .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Discrepancies often arise from:
- Starting Material Purity : Racemic vs. enantiopure diamines (e.g., 1,2-trans-diaminocyclohexane) significantly impact diastereomeric ratios .
- Reaction Atmosphere : Moisture-sensitive isothiocyanates require strict anhydrous conditions; traces of water lead to hydrolysis byproducts .
- Analytical Calibration : Cross-validate NMR and MS data with crystallographic results to confirm stereochemical assignments .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
